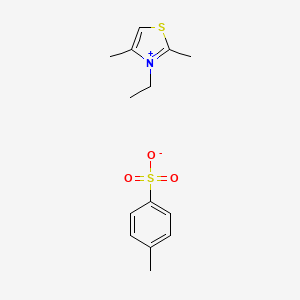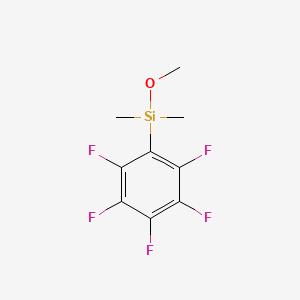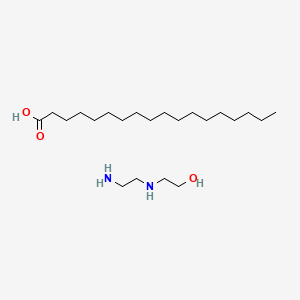
BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-7-methylbenzo[b]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-7-methylbenzo[b]phenanthrene typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene followed by methoxylation using copper(I) iodide as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for 8-Methoxy-7-methylbenzo[b]phenanthrene are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-7-methylbenzo[b]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sulfuric acid for sulfonation or nitric acid for nitration are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenanthrene derivatives.
Scientific Research Applications
8-Methoxy-7-methylbenzo[b]phenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Medicine: Investigations are ongoing into its potential therapeutic properties, particularly in oncology.
Mechanism of Action
The mechanism by which 8-Methoxy-7-methylbenzo[b]phenanthrene exerts its effects involves interactions with cellular DNA and proteins. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. This property is particularly relevant in its potential anti-cancer applications, where it may inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A simpler PAH with three fused benzene rings.
7-Methylbenzo[a]pyrene: Another PAH with a similar structure but different substitution pattern.
8-Methoxybenzo[a]anthracene: A compound with a similar methoxy substitution but different ring structure.
Uniqueness
8-Methoxy-7-methylbenzo[b]phenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
63020-61-1 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
8-methoxy-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-13-16-11-10-14-6-3-4-8-17(14)18(16)12-15-7-5-9-19(21-2)20(13)15/h3-12H,1-2H3 |
InChI Key |
KLTNCIFNUYQMON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


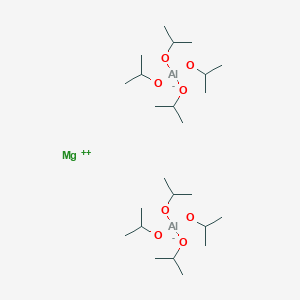
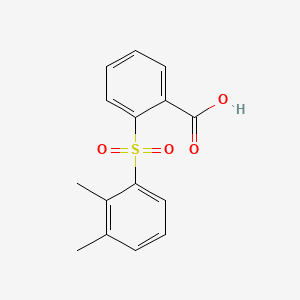

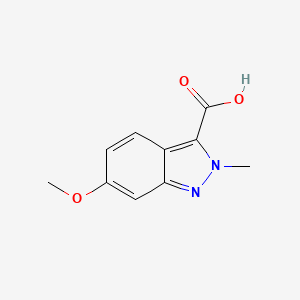
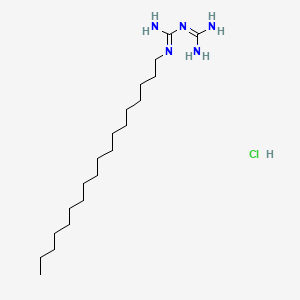

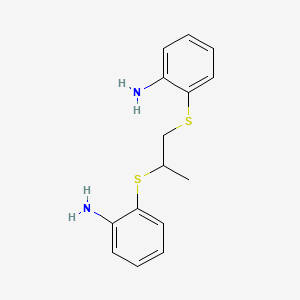
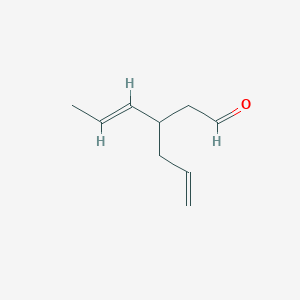
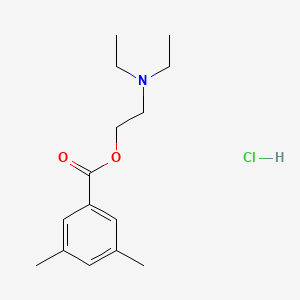
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
